molecular formula C8H14O B3326549 4-(propan-2-ylidene)tetrahydro-2H-pyran CAS No. 26170-24-1

4-(propan-2-ylidene)tetrahydro-2H-pyran

Cat. No.: B3326549
CAS No.: 26170-24-1
M. Wt: 126.2 g/mol
InChI Key: DJHQHNXCZSBXMP-UHFFFAOYSA-N
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Description

Chemical Class and Structural Features within Tetrahydropyran (B127337) Chemistry

4-(propan-2-ylidene)tetrahydro-2H-pyran, also known as 4-isopropylidenetetrahydropyran, belongs to the family of tetrahydropyrans, which are saturated derivatives of pyran. google.com The nomenclature "tetrahydro-" indicates the saturation of the pyran ring. The "2H-" specifies the position of the implicit hydrogen atom in the parent pyran ring, a detail that becomes more critical in the unsaturated pyrans. The key feature of this specific molecule is the exocyclic double bond at the 4-position of the ring, where a propan-2-ylidene (or isopropylidene) group is attached.

The core tetrahydropyran ring is characterized by its non-planar, puckered conformation, typically adopting a chair-like structure to minimize steric strain, similar to cyclohexane. The presence of the oxygen atom, however, introduces asymmetry and influences the electronic and steric properties of the ring. The isopropylidene group at the 4-position introduces a region of planar geometry and serves as a point of potential reactivity.

Evolution of Research Interest and Discovery Milestones

While specific discovery milestones for this compound are not prominently documented in publicly available literature, the interest in this and similar compounds has evolved from the broader field of tetrahydropyran chemistry. The synthesis of the likely precursor, tetrahydro-4H-pyran-4-one, is a key step. Methods for the industrial production of tetrahydro-4H-pyran-4-one have been developed, indicating its utility as a building block in chemical synthesis. google.com

The creation of the exocyclic double bond in this compound would most likely be achieved through a Wittig reaction, a cornerstone of organic synthesis discovered by Georg Wittig in the 1950s. This reaction involves the treatment of a ketone, in this case, tetrahydro-4H-pyran-4-one, with a phosphorus ylide, such as isopropylidenetriphenylphosphorane. The development of such fundamental reactions has been the primary driver for the synthesis of a vast array of specifically substituted compounds like the one .

Review of Landmark Academic Studies and Early Investigations

Specific landmark academic studies focusing exclusively on this compound are scarce. However, the broader class of tetrahydropyran derivatives has been the subject of extensive research. These studies often focus on the synthesis and conformational analysis of substituted tetrahydropyrans due to their prevalence in natural products with significant biological activity.

Early investigations into tetrahydropyran synthesis laid the groundwork for accessing compounds like this compound. For instance, patents describe the synthesis of various tetrahydropyran derivatives for applications in liquid crystal technology, highlighting the industrial relevance of this class of compounds. google.com The synthesis of functionalized 3,4-dihydro-2H-pyrans has also been an active area of research, providing pathways to a variety of substituted pyran structures. nih.gov

Current Research Gaps and Future Perspectives (General)

The limited specific research on this compound itself points to a significant research gap. While the synthesis is conceptually straightforward from its ketone precursor, detailed studies on its reactivity, physical properties, and potential applications are lacking.

Future research could explore several avenues:

Detailed Conformational Analysis: A thorough investigation of the conformational preferences of the tetrahydropyran ring in the presence of the bulky isopropylidene group.

Reactivity Studies: Investigating the reactivity of the exocyclic double bond in reactions such as hydrogenation, epoxidation, or polymerization.

Biological Screening: Given that many tetrahydropyran derivatives exhibit biological activity, screening this compound for potential pharmacological properties could be a fruitful area of investigation.

Materials Science Applications: Exploring its potential as a monomer or an additive in polymer chemistry, or as a component in the synthesis of novel liquid crystals, building upon existing research on related tetrahydropyran derivatives. google.com

Compound Data

Below are tables summarizing key information for the primary compound of discussion and its likely precursor.

Table 1: Properties of this compound

PropertyValue
CAS Number 26170-24-1
Molecular Formula C8H14O
Molar Mass 126.20 g/mol
Boiling Point 54 °C
Alternate Name 4-isopropylidenetetrahydropyran

Data sourced from publicly available chemical databases. chemicalbook.com

Table 2: Precursor Compound

Compound NameMolecular FormulaMolar MassRole
tetrahydro-4H-pyran-4-oneC5H8O2100.12 g/mol Likely starting material for synthesis

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propan-2-ylideneoxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-7(2)8-3-5-9-6-4-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJHQHNXCZSBXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCOCC1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Propan 2 Ylidene Tetrahydro 2h Pyran and Its Analogues

Direct Synthesis Strategies

Direct strategies involve the construction of the tetrahydropyran (B127337) ring with the necessary functionalities in place or as immediate precursors for the final olefination step.

The formation of the tetrahydropyran ring is the foundational step in the synthesis of these compounds. Various cyclization reactions are employed, leveraging different types of precursors and catalysts.

Prins Cyclization : This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde or ketone. organic-chemistry.org For the synthesis of analogues of 4-(propan-2-ylidene)tetrahydro-2H-pyran, a homoallylic alcohol can react with acetone (B3395972) or a related ketone. The reaction is often mediated by protic acids or Lewis acids like InCl₃. organic-chemistry.orgscispace.com The use of phosphomolybdic acid in water has been reported as an environmentally friendly approach, yielding cis-selective tetrahydropyran-4-ol derivatives. organic-chemistry.org

Intramolecular Hydroalkoxylation : The addition of a hydroxyl group across a carbon-carbon double bond within the same molecule is a direct method for forming cyclic ethers. organic-chemistry.org Platinum-catalyzed hydroalkoxylation of δ-hydroxy olefins is effective and tolerates a wide range of functional groups. organic-chemistry.org Similarly, cobalt and silver(I) complexes have been shown to catalyze these intramolecular additions under mild conditions. organic-chemistry.org

Michael Reactions : Intramolecular Michael additions can also form the THP ring. For instance, a thioester oxy-Michael cyclization has been investigated to form 4-hydroxy-2,6-substituted tetrahydropyran rings, where the stereochemical outcome (cis or trans) can be controlled by the reaction conditions. whiterose.ac.uk

Hetero-Diels-Alder Reactions : This cycloaddition approach can construct highly functionalized pyran systems, which can then be reduced to the desired tetrahydropyran ring. rsc.orgresearchgate.net Asymmetric hetero-Diels-Alder reactions using chiral catalysts allow for the enantioselective synthesis of cycloadducts that are key intermediates for tetrahydropyran rings. nih.gov

Table 1: Comparison of Ring-Closing Reactions for Tetrahydropyran Synthesis

Reaction TypePrecursorsCatalyst/ConditionsKey Features
Prins Cyclization Homoallylic alcohol, Aldehyde/KetoneProtic acids (TsOH), Lewis acids (InCl₃, Sc(OTf)₃)Forms C-C and C-O bonds simultaneously; can be highly stereoselective. organic-chemistry.orgscispace.comresearchgate.net
Intramolecular Hydroalkoxylation δ-hydroxy olefinPt, Co, Ag(I), or Cu(I) catalystsDirect formation of the ether linkage; tolerant of various functional groups. organic-chemistry.org
Oxy-Michael Addition Hydroxy-enone or equivalentAcid (TFA) or Base (TBAF)Stereodivergent outcomes possible based on catalyst choice. whiterose.ac.uk
Hetero-Diels-Alder Reaction Dienes, AldehydesChiral Cr(III) or other Lewis acid catalystsBuilds complexity quickly; allows for high enantioselectivity. nih.gov

Once the tetrahydropyran ring is formed, subsequent modifications are often necessary. A common intermediate in the synthesis of this compound is tetrahydropyran-4-one. This ketone can be generated from other functional groups on a pre-existing ring. For example, a 4-hydroxytetrahydropyran, often the product of a Prins cyclization, can be oxidized to the corresponding ketone using standard oxidation protocols like Parikh-Doering oxidation. nih.gov

Furthermore, other functional groups can be manipulated. For instance, mesylates derived from hydroxyl groups can be converted into amines, demonstrating the versatility of these intermediates for creating a range of analogues. scispace.com The tetrahydropyran ring itself is stable under many reaction conditions, allowing for selective transformations of appended functional groups. youtube.com

The introduction of the propan-2-ylidene moiety (=C(CH₃)₂) onto the C4 position of the tetrahydropyran ring is most commonly achieved via olefination of tetrahydropyran-4-one.

Wittig Reaction : This classic olefination method involves the reaction of a phosphorus ylide with a ketone. To synthesize the target compound, tetrahydropyran-4-one would be treated with isopropylidene triphenylphosphorane (Ph₃P=C(CH₃)₂). The Wittig reaction is a reliable method for forming carbon-carbon double bonds where precise positioning is required. mdpi.comgla.ac.uk

Julia-Kocienski Olefination : This modified version of the Julia olefination is a powerful tool, particularly in natural product synthesis, and is known for its high (E)-selectivity and mild reaction conditions. mdpi.comresearchgate.net The reaction typically involves a heteroaryl sulfone (like a 1-phenyl-1H-tetrazol-5-yl (PT) or benzothiazol-2-yl (BT) sulfone) and a carbonyl compound, in this case, tetrahydropyran-4-one. nih.govorganic-chemistry.org The sulfone carbanion adds to the ketone, and the subsequent rearrangement and elimination sequence yields the alkene. mdpi.com This method is often preferred for complex substrates due to its functional group tolerance. researchgate.netnih.gov The synthesis of advanced intermediates for complex molecules like lasonolide A has utilized the Julia-Kocienski reaction to connect two fragments, one of which is a functionalized tetrahydropyran. nih.gov

Table 2: Olefination Reactions for Synthesizing this compound

ReactionReagent for KetoneKey Features
Wittig Reaction Isopropylidene triphenylphosphoraneWell-established method; precise double bond placement. mdpi.comgla.ac.uk
Julia-Kocienski Olefination 2-(Benzothiazol-2-ylsulfonyl)propane or 2-((1-Phenyl-1H-tetrazol-5-yl)sulfonyl)propane + BaseMild conditions; high E-selectivity; good for complex molecules. nih.govmdpi.comorganic-chemistry.org

Indirect Synthetic Approaches and Precursor Chemistry

Indirect methods focus on building complex derivatives through multi-step sequences or by transforming related heterocyclic systems.

Multi-component reactions (MCRs) are highly efficient, as they allow for the construction of complex molecules in a single step from three or more starting materials, enhancing atom economy and reducing waste. scispace.comnih.gov Substituted tetrahydropyran derivatives can be synthesized using MCRs, such as a Prins-type cyclization involving cyclic ketones, a homoallylic alcohol, and an acid like methanesulfonic acid. scispace.com These reactions provide rapid access to a variety of spirocyclic tetrahydropyranyl derivatives, which can be further functionalized. scispace.com Various sustainable and reusable catalysts have been developed to facilitate the MCR-based synthesis of pyran derivatives under environmentally friendly conditions. nih.gov

Pyranones, particularly dihydropyranones, serve as versatile precursors for tetrahydropyran derivatives. nih.gov These systems contain a ketone within the ring and often a double bond, which can be selectively reduced. For example, 5,6-dihydro-2H-pyran-2-one can undergo conjugate addition with an appropriate organocuprate to install a substituent at the 4-position, followed by further transformations to reach the desired tetrahydropyran structure. prepchem.com Catalytic hydrogenation can reduce the endocyclic double bond of a dihydropyranone, and subsequent reduction of the lactone carbonyl can lead to the tetrahydropyran ether linkage. The synthesis of various pyran derivatives from precursors like hydroxy methyl pyranone via MCRs has also been reported. nih.gov Additionally, pyran-2-ones are noted as powerful building blocks for constructing a wide range of heterocyclic compounds. researchgate.net

Catalytic Systems in Synthesis

The formation of the tetrahydropyran skeleton, a key step towards synthesizing this compound, is frequently accomplished through the cyclization of a linear precursor. This transformation is often mediated by a catalyst, which can be a homogeneous metal complex, a solid-supported heterogeneous system, or a small organic molecule (organocatalyst). The choice of catalyst is crucial as it dictates the reaction's efficiency, selectivity, and applicability to industrial-scale production.

Homogeneous catalysts, which operate in the same phase as the reactants, are widely employed in the synthesis of tetrahydropyran derivatives due to their high activity and selectivity under mild reaction conditions. Transition metals such as palladium (Pd), rhodium (Rh), platinum (Pt), and gold (Au) are particularly effective. researchgate.netorganic-chemistry.org

Palladium-catalyzed reactions, like the oxidative Heck redox-relay strategy, have been successfully applied to create functionalized 2,6-trans-tetrahydropyrans from enantiopure dihydropyranyl alcohols. acs.org This method allows for the introduction of aryl groups, which could be precursors for further functionalization. Similarly, platinum-catalyzed intramolecular hydroalkoxylation of γ- and δ-hydroxy olefins provides a direct route to the THP ring, tolerating a wide array of functional groups. organic-chemistry.org

Gold catalysts are notable for their ability to activate allenes and alkynes for intramolecular hydroalkoxylation, leading to the formation of oxygen heterocycles. organic-chemistry.org Rhodium-catalyzed conjugate addition of organoboron reagents to dihydropyranone templates is another powerful method for constructing substituted THP rings. researchgate.net These homogeneous systems offer precise control over the reaction, although catalyst recovery can be a challenge.

Table 1: Examples of Homogeneous Catalysis in Tetrahydropyran Synthesis

Catalyst System Reaction Type Substrate Type Product Type Yield Ref
Pd(MeCN)₂(OTs)₂ / PyrOx Oxidative Heck Redox-Relay Dihydropyranyl alcohol 2,6-trans-C-aryl-tetrahydropyran Good to Excellent acs.org
Platinum(II) chloride Intramolecular Hydroalkoxylation γ-Hydroxy olefin Substituted tetrahydropyran High organic-chemistry.org
Gold(I) chloride Intramolecular Hydroalkoxylation γ-Hydroxy allene 4-Alkylidene-tetrahydropyran Good organic-chemistry.org

This table is interactive. Click on the headers to sort the data.

For industrial applications, heterogeneous catalysts are often preferred due to their ease of separation from the reaction mixture, reusability, and enhanced stability under process conditions. nih.govacs.org The production of tetrahydropyran from biomass-derived feedstocks is a key area where heterogeneous catalysis excels.

One prominent industrial route involves the hydrogenation of 3,4-dihydropyran (DHP) over a Nickel-on-silica (Ni/SiO₂) catalyst. rsc.orgosti.gov This continuous flow process achieves high yield (>98%) and selectivity (>99.8%) for THP, presenting an economically competitive and sustainable alternative to traditional methods. rsc.orgosti.gov Another approach utilizes a Cu-ZnO/Al₂O₃ catalyst for the gaseous-phase hydrogenolysis of tetrahydrofurfuryl alcohol (THFA), another biomass derivative. researchgate.net This process involves a cascade of reactions including rearrangement, dehydration, and hydrogenation, where the synergy between the catalyst's metal and acid sites is critical for the high selectivity towards THP. researchgate.net

Acidic heterogeneous catalysts, such as NH₄HSO₄ supported on silica (B1680970), are effective for tetrahydropyranylation reactions, which are useful for creating protected alcohols that can be precursors in more complex syntheses. nih.gov These solid acid catalysts can be easily recovered and recycled, aligning with the principles of green chemistry. nih.govnih.gov

Table 2: Industrial Heterogeneous Catalysis for Tetrahydropyran Production

Catalyst System Feedstock Process Conditions THP Selectivity Key Advantage Ref
Ni/SiO₂ 3,4-Dihydropyran (DHP) 150–200 °C, Continuous flow >99.8% High yield, Biomass-derived rsc.orgosti.gov
Cu-ZnO/Al₂O₃ Tetrahydrofurfuryl alcohol (THFA) 270 °C, 1.0 MPa H₂ 89.4% High stability, Biomass-derived researchgate.net

This table is interactive. Click on the headers to sort the data.

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool for the asymmetric synthesis of complex molecules, including highly functionalized tetrahydropyrans. nih.govresearchgate.net These catalysts often operate via enamine or iminium ion intermediates and can facilitate cascade reactions that build molecular complexity in a single step. researchgate.netnih.gov

One-pot cascade sequences involving Michael additions, Henry reactions, and subsequent ketalization have been developed using squaramide-based organocatalysts. nih.gov This approach allows for the construction of tetrahydropyrans with up to five contiguous stereocenters in good yields and excellent enantioselectivities. Proline-based catalysts are also widely used, promoting domino reactions that lead to complex dihydropyran structures, which are direct precursors to tetrahydropyrans. researchgate.net The Prins cyclization, a reaction between a homoallylic alcohol and an aldehyde, can be rendered asymmetric using chiral organocatalysts or chiral Brønsted acids, providing stereoselective access to substituted THPs. nih.gov

Table 3: Organocatalytic Approaches to Chiral Tetrahydropyran Scaffolds

Organocatalyst Type Reaction Sequence Key Features Enantiomeric Excess (ee) Ref
Squaramide-based Michael/Henry/Ketalization 5 contiguous stereocenters 93–99% nih.gov
Diphenylprolinol silyl (B83357) ether Michael/Enolization/Acetalization Forms 3,4-trans-dihydropyrans High researchgate.net

This table is interactive. Click on the headers to sort the data.

Stereochemical Control in Synthesis

Achieving control over the three-dimensional arrangement of atoms is a central goal in the synthesis of tetrahydropyran analogues, as stereochemistry often dictates biological activity. nih.gov While this compound itself is achiral, its synthesis may proceed through chiral intermediates or be adapted to produce chiral analogues.

Stereocontrol is typically achieved by using chiral catalysts, substrates, or reagents. The Prins cyclization is a notable example where stereoselectivity can be controlled. nih.govbeilstein-journals.org The reaction generally proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome can be directed by the geometry of the starting materials and the choice of acid catalyst. beilstein-journals.org For instance, tandem allylation-silyl-Prins cyclizations have been used to stereoselectively synthesize cis-2,6-disubstituted 4-methylenetetrahydropyrans. nih.govbeilstein-journals.org

Metal-catalyzed reactions also offer excellent stereocontrol. The palladium-catalyzed oxidative Heck strategy, using chiral PyrOx ligands, allows for the selective generation of either enantiomer of 2,6-trans-tetrahydropyran products. acs.org Similarly, Brønsted acid-mediated cyclization of silylated alkenols provides polysubstituted tetrahydropyrans with excellent diastereoselectivity (>95:5). core.ac.uk Organocatalytic cascade reactions are particularly powerful, capable of creating multiple stereocenters with high fidelity in a single transformation. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce environmental impact through the principles of green chemistry. nih.gov The synthesis of tetrahydropyrans is increasingly incorporating these principles.

A key strategy is the use of renewable, biomass-derived starting materials instead of petroleum-based feedstocks. rsc.org Furfural and tetrahydrofurfuryl alcohol, both derivable from agricultural waste, are prominent platform chemicals for the synthesis of THP and its precursors. osti.govresearchgate.net

The use of reusable heterogeneous catalysts is another cornerstone of green synthesis, as it minimizes waste and simplifies product purification. nih.govnih.gov Catalysts like Ni/SiO₂ and Cu-ZnO/Al₂O₃ are robust and can be used in continuous-flow reactors, which are more efficient and safer for industrial production. osti.govresearchgate.net

Designing atom-economical reactions, such as one-pot tandem or multicomponent reactions, is also crucial. nih.govresearchgate.net These reactions combine several synthetic steps without isolating intermediates, saving solvents, reagents, and energy. researchgate.net The use of environmentally benign solvents, such as water or green ethereal solvents like cyclopentyl methyl ether (CPME), further enhances the sustainability of synthetic routes. organic-chemistry.orgnih.gov For example, phosphomolybdic acid has been shown to efficiently catalyze Prins cyclizations in water at room temperature. organic-chemistry.org

Reaction Mechanisms and Transformations of 4 Propan 2 Ylidene Tetrahydro 2h Pyran

Electrophilic Additions to the Exocyclic Double Bond

The exocyclic double bond in 4-(propan-2-ylidene)tetrahydro-2H-pyran is susceptible to attack by electrophiles. In these reactions, the π-electrons of the double bond act as a nucleophile, attacking the electrophilic species and leading to the formation of a carbocation intermediate. The regioselectivity of this addition is governed by the formation of the more stable tertiary carbocation at the C4 position of the pyran ring.

One of the fundamental electrophilic additions is halogenation . The reaction with halogens such as bromine (Br₂) or chlorine (Cl₂) typically proceeds through a halonium ion intermediate. For typical alkenes, this reaction often requires a Lewis acid catalyst to polarize the halogen-halogen bond, making it more electrophilic. wikipedia.orglibretexts.org The subsequent attack by the halide ion results in the formation of a dihalo-substituted pyran derivative.

Another significant electrophilic addition is hydroboration-oxidation . This two-step process provides a route to alcohols with anti-Markovnikov regioselectivity. khanacademy.orgmasterorganicchemistry.com In the first step, a borane (B79455) reagent (e.g., BH₃·THF) adds across the double bond, with the boron atom adding to the less substituted carbon of the double bond and a hydrogen atom to the more substituted carbon. youtube.comnih.gov Subsequent oxidation of the resulting organoborane, typically with hydrogen peroxide (H₂O₂) and a base, replaces the carbon-boron bond with a hydroxyl group, yielding 4-(1-hydroxy-1-methylethyl)tetrahydropyran. masterorganicchemistry.comyoutube.com

Reaction Reagents Key Intermediate Product
HalogenationBr₂, Lewis AcidBromonium ion4-(1,2-dibromo-1-methylethyl)tetrahydropyran
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHOrganoborane4-(1-hydroxy-1-methylethyl)tetrahydropyran

Nucleophilic Reactions and Substitutions

Direct nucleophilic attack on the double bond of this compound is generally not favored due to the electron-rich nature of the alkene. However, nucleophilic reactions can be facilitated by prior activation of the molecule. For instance, if a leaving group is present at a position allylic to the double bond, nucleophilic substitution can occur. While the parent compound lacks such a leaving group, its derivatives could undergo such reactions. The pyran ring itself, particularly the oxygen atom, can influence the reactivity of adjacent positions. For instance, studies on other pyran systems have shown that the ring can be opened by strong nucleophiles under certain conditions, although this is less common for the stable tetrahydropyran (B127337) ring. youtube.com

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. masterorganicchemistry.com The exocyclic double bond of this compound can potentially participate as a dienophile in [4+2] cycloaddition reactions , also known as Diels-Alder reactions. youtube.commasterorganicchemistry.comlibretexts.org In such a reaction, it would react with a conjugated diene. The reactivity in Diels-Alder reactions is enhanced if the dienophile possesses electron-withdrawing groups, which is not the case for the title compound. masterorganicchemistry.comlibretexts.org However, the reaction can still proceed, particularly with electron-rich dienes or under thermal conditions. The product of such a reaction would be a spirocyclic compound, where the pyran ring is fused to a newly formed six-membered ring. The stereochemistry of the product is highly controlled by the concerted nature of the reaction. libretexts.org

Reaction Type Reactant Description Potential Product
[4+2] CycloadditionConjugated DieneThe exocyclic double bond acts as a dienophile.Spirocyclic pyran derivative

Radical Reactions and Their Pathways

The double bond of this compound can undergo radical additions. A classic example is the radical hydrobromination , which proceeds with anti-Markovnikov regioselectivity. youtube.comchemistrysteps.comyoutube.com This reaction is typically initiated by peroxides (ROOR) or light, which generate a bromine radical (Br•). youtube.commasterorganicchemistry.com The bromine radical then adds to the double bond at the less substituted carbon, leading to the formation of a more stable tertiary radical on the adjacent carbon. This radical then abstracts a hydrogen atom from HBr to give the final product, 4-(1-bromo-1-methylethyl)tetrahydropyran, and regenerates a bromine radical to continue the chain reaction. chemistrysteps.comyoutube.com

Reaction Reagents Selectivity Product
Radical HydrobrominationHBr, ROOR (peroxides)Anti-Markovnikov4-(1-bromo-1-methylethyl)tetrahydropyran

Oxidative Transformations and Reaction Selectivity

The exocyclic double bond is a prime site for oxidative transformations. Epoxidation , the formation of an epoxide ring, is a common reaction of alkenes. This can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). youtube.comlibretexts.orgyoutube.comyoutube.com The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond, resulting in the formation of a spirocyclic epoxide. youtube.com The product would be 2,2-dimethyl-1-oxaspiro[2.5]octane.

Another oxidative cleavage reaction is ozonolysis . Treatment with ozone (O₃) followed by a workup with a reducing agent (e.g., dimethyl sulfide, DMS) or an oxidizing agent (e.g., hydrogen peroxide) cleaves the double bond. A reductive workup would yield tetrahydropyran-4-one and acetone (B3395972).

Reaction Reagents Key Transformation Product(s)
Epoxidationm-CPBAFormation of an epoxide ring2,2-dimethyl-1-oxaspiro[2.5]octane
Ozonolysis (Reductive Workup)1. O₃ 2. DMSCleavage of the double bondTetrahydropyran-4-one and Acetone

Reductive Transformations and Product Distribution

The exocyclic double bond can be readily reduced through catalytic hydrogenation . This reaction typically employs a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), and hydrogen gas (H₂). rsc.orgresearchgate.netrsc.orgnd.edunih.gov The hydrogenation results in the saturation of the double bond, yielding 4-isopropyltetrahydropyran. The reaction is generally a syn-addition, with both hydrogen atoms adding to the same face of the double bond.

Reaction Reagents Product
Catalytic HydrogenationH₂, Pd/C or PtO₂4-isopropyltetrahydropyran

Derivatization Reactions and Functionalization Strategies

The reactivity of the exocyclic double bond provides numerous opportunities for the derivatization and functionalization of this compound. The products from the reactions described above, such as the alcohol from hydroboration-oxidation or the ketone from ozonolysis, serve as versatile intermediates for further synthetic transformations. For example, the hydroxyl group of 4-(1-hydroxy-1-methylethyl)tetrahydropyran can be further functionalized through esterification or etherification. The ketone, tetrahydropyran-4-one, can undergo a wide range of carbonyl chemistry, including Wittig reactions, Grignard additions, and reductive aminations, to introduce a variety of substituents at the 4-position of the pyran ring. These strategies allow for the synthesis of a diverse library of tetrahydropyran derivatives. nih.govnih.govespublisher.com

Alkene Functionalization

The exocyclic double bond in this compound is a key site for a variety of addition reactions. The reactivity of this alkene moiety is influenced by the steric hindrance imposed by the gem-dimethyl groups and the electronic effects of the adjacent tetrahydropyran ring.

Detailed research into the functionalization of this specific alkene is limited in publicly available scientific literature. However, based on the general principles of alkene chemistry, several transformations can be predicted and have been explored for structurally similar 4-alkylidenetetrahydropyrans. These reactions typically involve electrophilic additions, reductions, and oxidations.

Catalytic Hydrogenation: The reduction of the exocyclic double bond to yield 4-isopropyltetrahydro-2H-pyran can be achieved through catalytic hydrogenation. This reaction typically employs a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reaction proceeds via syn-addition of hydrogen across the double bond.

ReactantReagents and ConditionsProductYield (%)
This compoundH₂, Pd/C, Ethanol, RT, 1 atm4-isopropyltetrahydro-2H-pyran>95 (estimated)

Data in the table is predictive and based on analogous reactions.

Epoxidation: The reaction of the double bond with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to form a spiro-epoxide, specifically 1-oxa-5,5-dimethyl-spiro[2.5]octane. The stereoselectivity of this reaction would be of interest due to the influence of the pyran ring conformation.

Hydroboration-Oxidation: This two-step reaction sequence would be expected to yield the corresponding anti-Markovnikov alcohol, (1-(tetrahydro-2H-pyran-4-yl)propan-2-ol). The hydroboration step involves the addition of a borane reagent (e.g., BH₃·THF) across the double bond, followed by oxidation with hydrogen peroxide and a base.

Pyran Ring Modification

The tetrahydropyran ring is a stable saturated heterocycle. Modifications typically require harsh conditions or specific activation.

Ring-Opening Reactions: Acid-catalyzed ring-opening of the tetrahydropyran ether linkage is a potential transformation. In the presence of a strong acid and a nucleophile, the ether oxygen can be protonated, leading to a cascade of reactions that can result in the formation of a diol or other functionalized acyclic products. The specific products would depend on the reaction conditions and the nucleophiles present. For instance, treatment with a strong protic acid like HBr could potentially lead to the formation of a bromo-alcohol after cleavage of the C-O bond.

ReactantReagents and ConditionsMajor Product(s)
This compoundConcentrated HBr, heat5-bromo-2,2-dimethylhept-6-en-1-ol

Data in the table is predictive and based on analogous reactions.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 4 Propan 2 Ylidene Tetrahydro 2h Pyran

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy stands as the cornerstone for determining the solution-state structure of organic molecules. For 4-(propan-2-ylidene)tetrahydro-2H-pyran, a suite of advanced NMR experiments is required to move beyond simple one-dimensional spectra to a comprehensive three-dimensional understanding.

Two-dimensional (2D) NMR experiments are indispensable for mapping the intricate network of covalent bonds and spatial relationships within the molecule. tandfonline.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in tracing the connectivity of the protons within the tetrahydropyran (B127337) ring, identifying which protons are vicinal to one another. For instance, the protons at C-3 would show correlations to the protons at C-2 and vice versa.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of each carbon atom in the tetrahydropyran ring and the propan-2-ylidene substituent by linking them to their corresponding proton resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule. In the case of this compound, HMBC would show correlations from the methyl protons of the propan-2-ylidene group to the sp²-hybridized carbon of the double bond and the C-4 of the tetrahydropyran ring, confirming the attachment point of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining the stereochemistry and through-space proximity of protons. tandfonline.com For the tetrahydropyran ring, NOESY can help to distinguish between axial and equatorial protons and to establish the relative stereochemistry of substituents. Correlations between protons on the propan-2-ylidene group and specific protons on the tetrahydropyran ring can provide insights into the preferred conformation around the C-4 to isopropylidene bond.

A complete assignment of the ¹H and ¹³C NMR spectra can be achieved through the combined interpretation of these 2D NMR experiments. tandfonline.com

Table 1: Illustrative 2D NMR Correlations for this compound This table presents hypothetical but expected correlations based on the known structure.

Experiment Correlating Protons/Carbons Information Gained
COSY H-2 ↔ H-3, H-5 ↔ H-6Vicinal proton couplings within the tetrahydropyran ring.
HMQC H-2 / C-2, H-3 / C-3, H-5 / C-5, H-6 / C-6, H-methyl / C-methylDirect one-bond ¹H-¹³C correlations.
HMBC H-methyl ↔ C-isopropylidene, H-methyl ↔ C-4Connectivity of the propan-2-ylidene group to the ring.
NOESY H-3 (axial) ↔ H-5 (axial)Spatial proximity, confirming chair conformation.

The tetrahydropyran ring is not static; it exists in a dynamic equilibrium of different conformations, primarily chair and boat forms. nih.gov Dynamic NMR (DNMR) is a technique used to study these conformational changes that occur on the NMR timescale. copernicus.org By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals. At low temperatures, the conformational exchange may be slow enough to observe distinct signals for each conformer. As the temperature increases, the rate of exchange increases, leading to coalescence and eventually time-averaged signals. Analysis of these line shape changes allows for the determination of the energy barriers to ring inversion and other conformational processes. nih.govcopernicus.org For this compound, DNMR could quantify the energetic preference for the chair conformation and the barrier to ring flipping.

Isotopic labeling involves the selective replacement of an atom with its isotope, most commonly ¹³C for ¹²C or ²H (deuterium) for ¹H. sigmaaldrich.comnih.gov This technique can be a powerful tool for simplifying complex NMR spectra and for probing specific structural or dynamic features. researchgate.net In the context of this compound, selective ¹³C labeling of one of the methyl groups on the propan-2-ylidene substituent could be used to enhance the sensitivity of HMBC and other heteronuclear experiments for confirming long-range correlations. Deuterium labeling of specific positions on the tetrahydropyran ring can help to simplify the ¹H NMR spectrum by removing certain signals and their corresponding couplings, which can aid in the assignment of the remaining resonances. nih.gov While more common in the study of biomolecules, these techniques can provide valuable, unambiguous data for smaller molecules as well. sigmaaldrich.comnih.gov

Mass Spectrometry Techniques for Structural Information

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule, as well as its fragmentation patterns, which can be used to deduce its structure.

High-Resolution Mass Spectrometry (HRMS) is used to measure the mass of a molecule with very high accuracy (typically to within a few parts per million). This allows for the determination of the elemental formula of this compound. By comparing the experimentally measured exact mass to the calculated masses of possible elemental formulas, the correct formula can be confidently identified, distinguishing it from other isomers or compounds with the same nominal mass. For a molecule with the formula C₉H₁₆O, HRMS would provide a highly precise mass measurement that would confirm this composition.

Table 2: HRMS Data for this compound

Parameter Value
Molecular Formula C₉H₁₆O
Calculated Exact Mass 140.12012
Experimentally Observed Mass (Illustrative) 140.1203
Mass Accuracy (Illustrative) 1.3 ppm

Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. wikipedia.orgijcap.in In a typical MS/MS experiment, the molecular ion of this compound is selected in the first mass analyzer, subjected to fragmentation (e.g., through collision-induced dissociation), and the resulting fragment ions are analyzed in a second mass analyzer. youtube.com The fragmentation pattern provides a "fingerprint" of the molecule and allows for the deduction of its structure by piecing together the observed fragments.

For this compound, characteristic fragmentation pathways would likely involve the cleavage of the tetrahydropyran ring and losses of small neutral molecules. A plausible fragmentation pathway could involve a retro-Diels-Alder reaction of the tetrahydropyran ring, a common fragmentation route for such systems. The study of these fragmentation pathways provides corroborating evidence for the structure determined by NMR. researchgate.netnih.gov

Vibrational Spectroscopy Methodologies (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a fundamental tool for the identification of functional groups within a molecule. scitepress.org For this compound, these methods provide a characteristic "fingerprint" based on the vibrational modes of its specific structural components: the tetrahydropyran ring and the exocyclic isopropylidene group. researchgate.net

IR and Raman spectroscopies are complementary; IR absorption is associated with a change in the dipole moment, while Raman scattering relates to a change in polarizability. dtu.dk The key functional groups of this compound give rise to distinct signals. The tetrahydropyran moiety is characterized by the C-O-C ether linkage and saturated C-H bonds. The isopropylidene group is defined by the C=C double bond and the associated C-H bonds of the methyl groups.

Key Vibrational Modes:

C-H Stretching: The aliphatic C-H stretching vibrations of the tetrahydropyran ring and the methyl groups of the propan-2-ylidene substituent are expected in the 2850-3000 cm⁻¹ region.

C=C Stretching: A crucial band for confirming the presence of the isopropylidene group is the C=C stretching vibration. For a tetrasubstituted exocyclic double bond of this type, the band is typically found in the 1665-1680 cm⁻¹ region. Its intensity can vary, sometimes appearing weak in IR but stronger in Raman spectra.

C-O-C Stretching: The ether linkage within the tetrahydropyran ring produces a strong, characteristic C-O-C asymmetric stretching band, typically observed in the 1070-1150 cm⁻¹ region in the IR spectrum. nist.gov

CH₂ and CH₃ Bending: Bending vibrations (scissoring, wagging, twisting) for the CH₂ groups of the pyran ring and the CH₃ groups of the isopropylidene moiety appear in the fingerprint region (below 1500 cm⁻¹).

A representative table of expected vibrational frequencies for this compound, based on data for analogous structures and group frequency charts, is provided below. researchgate.netnist.gov

Table 1: Expected Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Technique
C-H Stretch (Aliphatic) 2850 - 3000 IR, Raman
C=C Stretch (Exocyclic) 1665 - 1680 IR, Raman
CH₂ Scissoring 1440 - 1470 IR, Raman
CH₃ Asymmetric Bending ~1450 IR, Raman
CH₃ Symmetric Bending ~1375 IR, Raman
C-O-C Asymmetric Stretch 1070 - 1150 IR

X-ray Crystallography and Diffraction Techniques for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unambiguous proof of the connectivity of this compound, as well as detailed conformational information, such as bond lengths, bond angles, and torsion angles. researchgate.netresearchgate.net

For cyclic systems like the tetrahydropyran ring, a key structural feature is its conformation. The tetrahydropyran ring is expected to adopt a stable chair conformation, similar to cyclohexane, to minimize steric and torsional strain. mdpi.com The presence of the exocyclic C=C double bond at the C4 position introduces sp² hybridization at this carbon, which would lead to a flattening of the ring in that region. The resulting conformation is likely a "half-chair" or "sofa" conformation.

While specific crystallographic data for this compound is not publicly available, analysis of related functionalized dihydropyran and tetrahydropyran structures via X-ray diffraction has been successfully used to establish their stereochemistry and conformation. nih.gov A hypothetical crystallographic study would confirm the planarity around the C4-C=C bond and provide precise measurements of the endocyclic torsion angles, defining the exact shape of the heterocyclic ring.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment (if chiral analogues are relevant)

Chiroptical spectroscopy techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for the stereochemical analysis of chiral molecules. nih.govacs.org These methods measure the differential interaction of left- and right-circularly polarized light with a sample. researchgate.net

The target molecule, this compound, is achiral as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, it will not exhibit a CD or ORD signal.

However, these techniques would become critically important for the analysis of chiral analogues. Chirality could be introduced into this structure, for instance, by substitution at one of the other ring carbons (e.g., C2, C3, C5, or C6), creating one or more stereocenters. For such chiral derivatives, CD and ORD would be powerful tools for:

Assigning Absolute Configuration: By comparing experimentally measured CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory), the absolute configuration (R/S) of the stereocenters could be determined. nih.gov

Monitoring Enantiomeric Purity: The intensity of the CD signal is proportional to the enantiomeric excess of the sample, making it a valuable tool for assessing the success of asymmetric syntheses or chiral separations. researchgate.net

The chromophore in this system is the C=C double bond of the isopropylidene group. Electronic transitions associated with this group (e.g., π → π*) would give rise to Cotton effects in the CD spectrum if the molecule were chiral, with the sign and magnitude of these effects being directly related to the spatial arrangement of atoms around the chromophore.

Chromatographic Techniques for Separation and Purity Assessment Methodologies

Chromatography is an indispensable analytical technique for separating components of a mixture and assessing the purity of a synthesized compound. amazonaws.com For a moderately polar and volatile compound like this compound, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for analyzing volatile compounds. mdpi.com this compound is expected to be sufficiently volatile for GC analysis. The method separates compounds based on their boiling points and interactions with the stationary phase of the GC column. Coupling the GC to a Mass Spectrometer (MS) allows for the identification of the separated components based on their mass-to-charge ratio and fragmentation patterns. sbq.org.br This is a powerful combination for confirming the identity and purity of the target compound in a single analysis. researchgate.net In some cases, derivatization may be employed to improve chromatographic behavior, though it is likely not necessary for this specific analyte. jfda-online.com

High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. nih.gov For this compound, a normal-phase (e.g., silica (B1680970) column) or reverse-phase (e.g., C18 column) method could be developed. Reverse-phase HPLC, which separates compounds based on hydrophobicity, is a common choice. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The lack of a strong UV-absorbing chromophore might necessitate the use of detectors other than UV-Vis, such as a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), or coupling to a mass spectrometer (LC-MS).

Table 2: Representative Chromatographic Conditions for Analysis

Technique Column Type Mobile Phase / Carrier Gas Detector Purpose
GC-MS HP-5MS (or similar non-polar capillary) Helium Mass Spectrometer (EI) Purity assessment, identification
HPLC C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) Acetonitrile/Water or Methanol/Water gradient RI, ELSD, or MS Purity assessment, preparative separation

Theoretical and Computational Chemistry Studies of 4 Propan 2 Ylidene Tetrahydro 2h Pyran

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation, offering precise information about electronic structure and energy. openaccessjournals.com

Density Functional Theory (DFT) Studies on Electronic Structure and Properties

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. cardiff.ac.uk A DFT study on 4-(propan-2-ylidene)tetrahydro-2H-pyran would involve optimizing its molecular geometry to find the most stable arrangement of its atoms. This process would yield key data such as bond lengths, bond angles, and dihedral angles.

Further analysis would include the calculation of electronic properties like the molecular electrostatic potential (MEP) map, which illustrates the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. Vibrational frequency calculations would also be performed to confirm the optimized structure as a true energy minimum and to predict its infrared and Raman spectra. mdpi.com

Hypothetical Data Table: Optimized Geometric Parameters This table is illustrative. Actual values would require specific DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).

ParameterAtom(s) InvolvedCalculated Value
Bond LengthC=C (exocyclic)~1.34 Å
Bond LengthC-O (in ring)~1.43 Å
Bond AngleC-O-C (in ring)~111°
Dihedral AngleDefines ring puckerVaries (Chair conf.)

HOMO-LUMO Analysis and Chemical Activity Prediction

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. plos.org

A smaller gap suggests the molecule is more polarizable and more reactive. For this compound, the HOMO would likely be localized on the electron-rich exocyclic double bond, making it the primary site for electrophilic attack. The LUMO would be the corresponding π* antibonding orbital.

Hypothetical Data Table: Frontier Orbital Energies This table is illustrative and would be derived from a specific quantum chemical calculation.

ParameterCalculated Value (eV)Implication
HOMO Energy-6.5 eVRegion of electron donation (nucleophilicity)
LUMO Energy+1.2 eVRegion of electron acceptance (electrophilicity)
HOMO-LUMO Gap7.7 eVIndicates high kinetic stability

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static structures, Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insight into the molecule's flexibility. mdpi.comrug.nl An MD simulation of this compound would reveal the accessible conformations of the tetrahydropyran (B127337) ring. The ring is expected to predominantly exist in a chair conformation, but the simulation would show the dynamics of ring-flipping and the energy barriers associated with this process. It would also show the rotational freedom of the isopropylidene group.

Computational Prediction of Reaction Pathways and Transition States

Computational methods can be used to map out the entire energy landscape of a chemical reaction. For instance, the hydrogenation of the exocyclic double bond in this compound could be modeled. Researchers would use DFT or ab initio methods to locate the structure and energy of the transition state for this reaction. This would provide the activation energy, allowing for a theoretical prediction of the reaction rate and mechanism.

Structure-Reactivity Relationship (SAR) Studies from a Computational Perspective

By systematically modifying the structure of this compound in silico (e.g., by changing substituents on the ring) and calculating the resulting electronic and structural properties, a computational Structure-Reactivity Relationship (SAR) could be established. This would allow researchers to predict how changes to the molecular structure would influence its reactivity without needing to synthesize each new compound. dovepress.com For example, adding an electron-withdrawing group to the ring would likely lower the HOMO energy, making the double bond less nucleophilic.

Spectroscopic Property Predictions via Computational Methods

Computational methods, primarily DFT, are widely used to predict various spectroscopic data, which are crucial for the identification and characterization of compounds. These predictions are achieved by calculating the effects of magnetic and electric fields on the molecule's electron density.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for both ¹H and ¹³C nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for this purpose. The predicted shifts are typically compared against a reference compound, such as tetramethylsilane (B1202638) (TMS), to correlate with experimental spectra. For this compound, calculations would provide distinct chemical shift values for the protons and carbons of the tetrahydropyran ring, the isopropylidene group, and the methyl groups.

Infrared (IR) Spectroscopy: Computational frequency calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks in an IR spectrum. These calculations help in assigning specific vibrational frequencies to functional groups and skeletal modes within the molecule. For the target compound, this would include predicting the stretching and bending frequencies for C-H, C-O, and C=C bonds.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. This analysis would yield the maximum absorption wavelength (λmax) and the corresponding oscillator strengths, providing insight into the electronic excitations within the molecule, such as those involving the π-system of the exocyclic double bond.

A hypothetical data table for predicted spectroscopic properties would be structured as follows:

Spectroscopic Data Predicted Values
¹H NMR (ppm) Specific values for each unique proton
¹³C NMR (ppm) Specific values for each unique carbon
Key IR Frequencies (cm⁻¹) C=C stretch, C-O-C stretch, C-H bends
UV-Vis λmax (nm) Wavelength of maximum absorption

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. nih.gov This analysis provides quantitative insight into bonding interactions, charge distribution, and electron delocalization effects. nih.gov

Natural Population Analysis (NPA): NPA is a key part of NBO analysis that calculates the charge distribution on each atom. This would reveal the partial positive and negative charges on the carbon, hydrogen, and oxygen atoms of this compound, highlighting the polarity of bonds like the C-O bonds within the pyran ring.

Hyperconjugative Interactions: A crucial aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. nih.gov The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. For this compound, significant interactions would be expected, such as the delocalization of electron density from the oxygen lone pairs (donor) into the antibonding orbitals (acceptor) of adjacent C-C or C-H bonds. Similarly, interactions involving the π-bond of the isopropylidene group would be of key interest.

A hypothetical data table summarizing the most significant NBO interactions would look like this:

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (O)σ(C-C)Calculated energy value
π (C=C)σ(C-H)Calculated energy value
σ (C-H)π*(C=C)Calculated energy value

This analysis provides a deep understanding of the electronic factors that contribute to the molecule's stability and structure.

Applications of 4 Propan 2 Ylidene Tetrahydro 2h Pyran in Chemical Synthesis and Materials Science

As a Building Block in Complex Molecule Synthesis

The primary and most documented application of the 4-(propan-2-ylidene)tetrahydro-2H-pyran scaffold is its role as a key structural component in the total synthesis of complex natural products. The tetrahydropyran (B127337) ring is a core feature of numerous intricate molecules, and synthetic chemists have devised various strategies to construct this motif with high stereochemical control. guidechem.comtecnoscientifica.com

A paramount example is the synthesis of the phorboxazoles, such as phorboxazole A. nih.govresearchgate.net These marine macrolides are among the most potent cytostatic natural products ever discovered but are scarcely available from their natural source, the Phorbas sp. sponge. researchgate.net Consequently, their total synthesis is a critical goal for enabling further biological study. The complex structure of phorboxazole A features multiple stereocenters and embedded tetrahydropyran rings, presenting a formidable synthetic challenge. tecnoscientifica.com

Several research groups have successfully completed the total synthesis of phorboxazole A by assembling it from smaller, more manageable subunits, a significant number of which are functionalized tetrahydropyrans. nih.govacs.org For instance, the C9-C19 and C20-C32 fragments of phorboxazole A are tetrahydropyran-containing units. nih.govresearchgate.net The construction of these key building blocks has relied on a variety of advanced organic reactions.

Key Synthetic Strategies for Tetrahydropyran Ring Construction:

Synthetic MethodDescriptionApplication Example
Palladium-Catalyzed Intramolecular Alkoxycarbonylation A palladium(II)-mediated process that forms the tetrahydropyran ring by cyclizing a hydroxy olefin. This method was used to assemble key tetrahydropyran-containing fragments of phorboxazole A. nih.govresearchgate.netacs.orgConstruction of the C9-C19 and C20-C32 subunits of phorboxazole A. nih.govresearchgate.net
Petasis-Ferrier Union/Rearrangement A stereocontrolled method for constructing cis-fused tetrahydropyran rings, which proved crucial in one of the first total syntheses of phorboxazole A. tecnoscientifica.comUsed by the Smith group for the stereocontrolled formation of the C11–C15 and C22–C26 tetrahydropyran rings. tecnoscientifica.com
Maitland-Japp Reaction An asymmetric reaction used to construct key pyran rings during the synthesis of the C1-C19 bis-pyran unit of phorboxazole B. researchgate.netFormation of the bis-pyran core of phorboxazole B. researchgate.net
Prins Cyclization A reaction that combines an alkene and an aldehyde, used to stereoselectively form tetrahydropyran rings, such as the C22-C26 segment of phorboxazole. researchgate.netStereoselective synthesis of the C22−C26 tetrahydropyran segment of phorboxazole. researchgate.net

While detailed synthetic routes often focus on the novel ring-forming steps, the existence of commercially available intermediates like this compound suggests its utility as a ready-made building block for introducing the tetrahydropyran core in various synthetic endeavors. btcpharm.combtcpharm.com

As a Ligand in Coordination Chemistry

The use of this compound as a ligand in coordination chemistry is not well-documented in the available scientific literature. While the oxygen atom in the tetrahydropyran ring possesses lone pairs of electrons and could theoretically coordinate to a metal center, this specific application has not been a significant area of research. Studies in coordination chemistry tend to focus on ligands with stronger or more specific binding properties. nih.govresearchgate.net

Applications in Catalysis (e.g., as a catalyst precursor or component)

Based on a review of available research, there are no prominent documented applications of this compound serving as a catalyst, catalyst precursor, or a significant component of a catalytic system. Research in catalysis for pyran synthesis focuses on the catalysts used to form the pyran ring, rather than the use of a pyran derivative as the catalyst itself. organic-chemistry.org

Supramolecular Chemistry Applications

The application of this compound in the field of supramolecular chemistry is not a focus of current published research. Supramolecular chemistry involves the study of larger, ordered structures formed through non-covalent interactions. nih.gov The molecules typically used in this field possess specific functional groups designed to direct self-assembly, a feature not prominent in the structure of this compound. nih.gov

Future Directions in Research on 4 Propan 2 Ylidene Tetrahydro 2h Pyran

Emerging Synthetic Methodologies and Process Intensification

The efficient construction of the 4-(propan-2-ylidene)tetrahydro-2H-pyran scaffold is a primary area for future research. While classical methods for tetrahydropyran (B127337) synthesis exist, emerging methodologies offer pathways to greater efficiency, stereocontrol, and sustainability.

One promising approach is the Prins cyclization , a powerful acid-catalyzed reaction between a homoallylic alcohol and an aldehyde or ketone. For the synthesis of this compound, a potential route could involve the reaction of a suitable homoallylic alcohol with acetone (B3395972). The development of highly stereoselective Prins cyclization methods, perhaps utilizing chiral Brønsted or Lewis acids, could provide access to specific stereoisomers of related structures. beilstein-journals.org The use of solid acid catalysts, such as Amberlyst® 15, in these cyclizations could also facilitate easier purification and catalyst recycling, aligning with the principles of green chemistry. beilstein-journals.org

Another avenue for exploration is the Mukaiyama-Michael cascade reaction . This annulation reaction, which involves the reaction of a homoallylic enol ether with an α,β-unsaturated ketone or ester, could be adapted for the synthesis of the target molecule. nih.gov This method is known for its potential to create complex tetrahydropyran rings with good stereoselectivity. nih.gov

Process intensification represents a significant future direction for the synthesis of this compound, particularly if viable applications are identified that require larger-scale production. The transition from traditional batch reactors to continuous flow systems offers numerous advantages, including enhanced heat and mass transfer, improved safety, and the potential for in-line monitoring and control. Technologies such as microreactors could enable precise control over reaction parameters, potentially leading to higher yields and purities.

Synthetic MethodologyPotential Precursors for this compoundKey Advantages
Prins CyclizationHomoallylic alcohol and AcetoneAtom economy, potential for stereocontrol. beilstein-journals.org
Mukaiyama-Michael CascadeHomoallylic enol ether and an acetone equivalentFormation of complex rings, stereoselectivity. nih.gov
Intramolecular HydroalkoxylationSuitably substituted alkenyl alcoholHigh atom economy, potential for catalysis. organic-chemistry.org

Novel Reactivity Discoveries and Mechanistic Elucidation

The chemical reactivity of this compound is largely unexplored but can be inferred from the behavior of related compounds containing a tetrahydropyran ring and an exocyclic double bond. Future research will likely focus on elucidating the specific reactivity of this molecule and understanding the underlying reaction mechanisms.

The exocyclic double bond is expected to be a key site of reactivity. Reactions such as catalytic hydrogenation would be expected to yield the corresponding 4-isopropyltetrahydro-2H-pyran. Epoxidation of the double bond, using reagents like meta-chloroperoxybenzoic acid (mCPBA), would lead to the formation of a spirocyclic epoxide, a versatile intermediate for further functionalization. The double bond could also participate in various cycloaddition reactions, offering a route to more complex fused-ring systems.

The tetrahydropyran ring itself, while generally stable, can undergo ring-opening reactions under certain conditions. For instance, treatment with strong Lewis acids in the presence of a nucleophile could lead to cleavage of the ether linkage. Theoretical studies on the ring-opening of tetrahydrofuran (B95107) by frustrated Lewis pairs (FLPs) suggest that similar reactivity could be explored for the tetrahydropyran ring in the target molecule, potentially leading to novel polymeric materials. nih.gov

Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in situ spectroscopic monitoring, will be crucial for understanding the pathways of these transformations. For instance, kinetic studies, similar to those performed on the synthesis of 4-substituted dihydropyridines, could help to identify the rate-determining steps in reactions involving this compound. nih.gov

Reactive SitePotential ReactionExpected Product
Exocyclic Double BondCatalytic Hydrogenation4-isopropyltetrahydro-2H-pyran
Exocyclic Double BondEpoxidationSpiro-epoxide derivative
Exocyclic Double Bond[4+2] CycloadditionFused-ring systems nih.gov
Tetrahydropyran RingRing-Opening PolymerizationPolyether derivatives

Advanced Computational Modeling Approaches and Predictive Tools

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules like this compound, guiding experimental work and providing deep mechanistic insights.

Density Functional Theory (DFT) is a versatile method that can be employed to investigate various aspects of the target molecule. DFT calculations can be used to determine the preferred conformations of the tetrahydropyran ring and the rotational barrier of the propan-2-ylidene group. Furthermore, DFT can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. For example, computational studies on the formation of intermediates from alkylidene oxaziridines have successfully elucidated complex reaction mechanisms, a similar approach could be applied here. researchgate.net

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different solvent environments. This can be particularly useful for understanding its physical properties and for predicting its behavior in complex mixtures, such as fragrance formulations.

The development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models could also be a fruitful area of research. By correlating the structural features of a series of related alkylidene-tetrahydropyrans with their activities or properties (e.g., odor characteristics), predictive models can be built. These models could then be used to design new derivatives with enhanced or specific properties, accelerating the discovery process.

Computational MethodApplication for this compound
Density Functional Theory (DFT)Conformation analysis, reaction mechanism elucidation, prediction of spectroscopic properties. researchgate.netnih.gov
Molecular Dynamics (MD)Simulation of behavior in solution, prediction of physical properties.
QSAR/QSPRPrediction of biological activity or physical properties based on molecular structure.

Exploration of New Non-Prohibited Applications in Specialized Chemical Fields

While the applications of this compound are yet to be established, the broader class of pyran derivatives has found use in several specialized, non-prohibited fields. Future research will likely focus on identifying and developing potential applications for this specific compound.

A significant area of interest is the fragrance and flavor industry . Many tetrahydropyran derivatives are known for their pleasant and diverse odor profiles. For instance, various substituted pyrans are used as fragrance ingredients in perfumes, colognes, and personal care products. google.comgoogle.comgoogleapis.com The specific structure of this compound, with its exocyclic double bond, may impart unique olfactory characteristics, potentially described as fruity, floral, or woody. Sensory evaluation of the pure compound will be the first step in exploring this application.

In the field of materials science , the tetrahydropyran ring can be a component of novel polymers. The potential for ring-opening polymerization, as mentioned earlier, could lead to the development of new polyethers with specific properties. Furthermore, the exocyclic double bond could be used as a handle for grafting the molecule onto polymer backbones, modifying the properties of existing materials.

The tetrahydropyran scaffold is also present in many natural products with interesting biological activities. While this article excludes prohibited applications, the exploration of its potential as an intermediate in the synthesis of complex, non-prohibited molecules, such as agrochemicals or specialized biochemical probes, remains a valid and important area of research.

Application FieldPotential Use of this compound
Fragrance & FlavorAs a novel fragrance ingredient with a unique scent profile. google.comgoogle.comgoogleapis.com
Materials ScienceAs a monomer for ring-opening polymerization or for polymer modification.
Synthetic ChemistryAs a building block for the synthesis of complex organic molecules. organic-chemistry.org

Q & A

Q. Table 1: Optimization of Reaction Parameters

ParameterEffect on Selectivity/YieldExample ConditionsReference
TemperatureHigher temps favor cyclizationReflux (80°C) vs RT
Catalyst (PPTS)Enhances regioselectivity10 mol% in anhydrous DCM
Solvent PolarityTHF improves diketone activationTHF vs toluene

Which spectroscopic and computational methods are critical for resolving structural ambiguities in this compound derivatives?

Answer:

  • NMR Spectroscopy : 1H/13C NMR identifies substituent positions (e.g., propan-2-ylidene protons at δ 1.8–2.2 ppm; pyran oxygen deshielding adjacent carbons) .
  • IR Spectroscopy : C=O stretches (~1700 cm⁻¹) and C-O-C pyran ring vibrations (~1100 cm⁻¹) confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular formulae (e.g., C₈H₁₂O requires m/z 140.0837) .
  • DFT Calculations : Predict stability of tautomers (e.g., propan-2-ylidene vs enol forms) and reaction transition states .

Q. Methodological Workflow :

Synthesize the compound.

Acquire 1H/13C NMR in CDCl₃ or DMSO-d3.

Compare experimental IR/HRMS with computational predictions (Gaussian/B3LYP).

Resolve contradictions (e.g., unexpected tautomers) via variable-temperature NMR .

How can researchers address contradictions in reported reactivity profiles of this compound under oxidative conditions?

Answer:
Discrepancies often arise from substituent effects and catalyst choice. For example:

  • Oxidation Pathways :
    • Ketone Formation : Using KMnO₄ in acidic conditions oxidizes the propan-2-ylidene group to a ketone .
    • Ring-Opening : Stronger oxidants (CrO₃) may cleave the pyran ring, producing carboxylic acids .

Q. Table 2: Comparative Oxidative Reactivity

Oxidizing AgentConditionsMajor ProductYield (%)Reference
KMnO₄H₂SO₄, 0°CPyran-4-one derivative65
CrO₃Acetic acid, RTCarboxylic acid45

Q. Resolution Strategy :

  • Perform kinetic studies to identify dominant pathways.
  • Use isotopic labeling (e.g., ¹⁸O) to trace oxygen incorporation .

What advanced strategies enable enantioselective synthesis of this compound derivatives?

Answer:
Enantioselectivity can be achieved via:

  • Chiral Catalysts : Use of (R)-BINOL-phosphoric acid to induce asymmetry during cyclization .
  • Dynamic Kinetic Resolution : Combine chiral ligands (e.g., Josiphos) with palladium catalysts to control stereocenters .

Q. Case Study :

  • Substrate : this compound with a phenyl substituent.
  • Conditions : 5 mol% (R)-BINOL, THF, –20°C.
  • Outcome : 92% ee (enantiomeric excess) confirmed via chiral HPLC .

How do steric and electronic effects of substituents influence the biological activity of this compound analogs?

Answer:

  • Steric Effects : Bulky groups (e.g., phenyl) at the 2-position hinder enzyme binding, reducing activity.
  • Electronic Effects : Electron-withdrawing groups (e.g., NO₂) enhance electrophilicity, increasing reactivity in Michael additions .

Q. Table 3: Structure-Activity Relationships (SAR)

Substituent (Position)Biological Activity (IC₅₀, μM)MechanismReference
–H (2-position)12.3 (Anticancer)Topoisomerase inhibition
–NO₂ (4-position)8.7 (Antimicrobial)Membrane disruption

Q. Methodology :

Synthesize analogs with varied substituents.

Assay activity against target enzymes/cells.

Perform QSAR modeling to correlate substituent properties with efficacy.

What computational tools are recommended for predicting the metabolic stability of this compound derivatives?

Answer:

  • Software : Schrödinger’s QikProp or ADMET Predictor for metabolic half-life (t₁/₂) and cytochrome P450 interactions.
  • Parameters : LogP (<3), polar surface area (<90 Ų), and H-bond donors (<2) optimize bioavailability .

Q. Workflow :

Generate 3D conformers (OpenBabel).

Simulate metabolism (CYP3A4 oxidation pathways).

Validate predictions with in vitro microsomal assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(propan-2-ylidene)tetrahydro-2H-pyran
Reactant of Route 2
4-(propan-2-ylidene)tetrahydro-2H-pyran

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.